1H-2-Benzopyran-3-carboxamide, N,N-dimethyl-1-oxo-4-phenyl-
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Overview
Description
Preparation Methods
The synthesis of 1H-2-Benzopyran-3-carboxamide, N,N-dimethyl-1-oxo-4-phenyl- typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzaldehydes and phenols.
Cyclization: The key step involves the cyclization of these starting materials to form the benzopyran core. This can be achieved through various methods, including acid-catalyzed cyclization or base-catalyzed cyclization.
Functional Group Modification: After forming the benzopyran core, further functional group modifications are carried out to introduce the carboxamide and dimethyl groups. This may involve reactions such as amidation and methylation.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1H-2-Benzopyran-3-carboxamide, N,N-dimethyl-1-oxo-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of more complex structures.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-2-Benzopyran-3-carboxamide, N,N-dimethyl-1-oxo-4-phenyl- has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: Researchers use the compound to study its effects on various biological pathways and molecular targets, contributing to a better understanding of its mechanism of action.
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran-3-carboxamide, N,N-dimethyl-1-oxo-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1H-2-Benzopyran-3-carboxamide, N,N-dimethyl-1-oxo-4-phenyl- can be compared with other benzopyran derivatives:
Properties
CAS No. |
41056-55-7 |
---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
N,N-dimethyl-1-oxo-4-phenylisochromene-3-carboxamide |
InChI |
InChI=1S/C18H15NO3/c1-19(2)17(20)16-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)18(21)22-16/h3-11H,1-2H3 |
InChI Key |
SHCSLUZWAHVEJO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
Origin of Product |
United States |
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